1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H10BrF2NO and a molecular weight of 266.08 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and two fluorine atoms attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-difluoroaniline.
Reaction with Epichlorohydrin: The 4-bromo-2,6-difluoroaniline is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form the corresponding epoxide intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds with active sites, while the bromine and fluorine atoms contribute to its binding affinity through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substituents but lacks the amino and hydroxyl groups.
1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL: Similar structure with a chlorine atom instead of bromine.
1-Amino-1-(4-bromo-2,6-dichlorophenyl)propan-2-OL: Contains additional chlorine atoms on the phenyl ring.
Uniqueness
1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is unique due to the combination of its amino, hydroxyl, bromine, and fluorine substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C9H10BrF2NO |
---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3 |
InChI Key |
MFAKSCMQXMQSKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1F)Br)F)N)O |
Origin of Product |
United States |
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